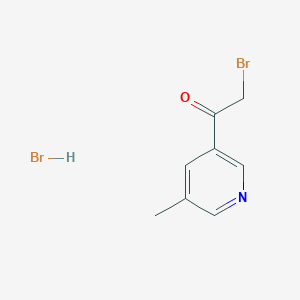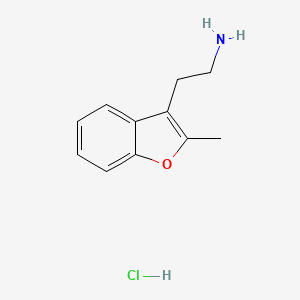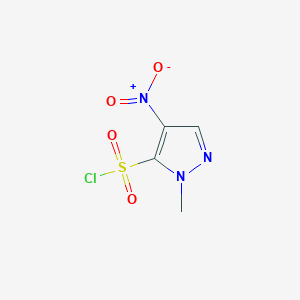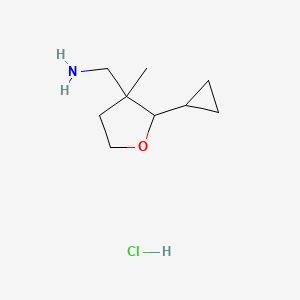
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Applications in Environmental Studies
Research on brominated compounds, such as flame retardants, highlights the environmental persistence and potential risks associated with these chemicals. A critical review by Zuiderveen, Slootweg, and de Boer (2020) discusses the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods. The study emphasizes the necessity for further research on the environmental fate and toxicity of these compounds, including 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide, due to their increasing application and potential environmental impact. The presence of brominated compounds in indoor environments and their emission sources, alongside the need for optimized analytical methods to include all NBFRs, are significant concerns. The review underlines large knowledge gaps for numerous NBFRs, underscoring the importance of comprehensive monitoring programs and studies to better understand their effects and distributions (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicological Studies
The environmental and toxicological effects of brominated compounds, including flame retardants and byproducts, have been a subject of extensive research. Koch and Sures (2018) provided a comprehensive review on 2,4,6-Tribromophenol, a compound related to the synthesis and degradation of brominated flame retardants, highlighting its ubiquity in the environment and the need for further investigation into its toxicokinetics and toxicodynamics. This research sheds light on the broader category of brominated compounds, raising concerns about their environmental levels, potential health effects, and the necessity for ongoing monitoring and research to address the impacts of these and related substances, such as this compound, on human health and ecosystems (Koch & Sures, 2018).
Analytical and Quantification Methodologies
For the effective study and regulation of brominated compounds, accurate analytical methods are crucial. Brierley, Adlam, and Hall (2018) developed and validated a new gas chromatography method for quantifying ethanedinitrile in air, offering a model for standardizing the detection and study of brominated compounds. While focusing on ethanedinitrile, this research contributes to the broader field by providing a reliable, accurate analytical technique that can be adapted for monitoring and studying a wide range of brominated substances, including this compound. Their method emphasizes the importance of standardized quantification to facilitate regulatory acceptance and international collaboration in environmental and toxicological studies of brominated flame retardants and related chemicals (Brierley, Adlam, & Hall, 2018).
Zukünftige Richtungen
As “2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide” is used for research purposes , its future directions are likely to be determined by the outcomes of this research. It’s possible that new applications for this compound could be discovered as our understanding of its properties and reactions continues to grow.
Eigenschaften
IUPAC Name |
2-bromo-1-(5-methylpyridin-3-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-2-7(5-10-4-6)8(11)3-9;/h2,4-5H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCCYYQCWZJCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)


![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)

![tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate](/img/structure/B1379340.png)

![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)
![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1379345.png)

